![molecular formula C25H28O7 B14360727 [3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate CAS No. 92533-47-6](/img/structure/B14360727.png)
[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate is a complex organic compound characterized by its unique structure, which includes multiple acetoxy and phenylene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate typically involves multiple steps, starting from simpler organic molecules. The process often includes esterification reactions where acetic anhydride is used to introduce acetoxy groups. The reaction conditions usually require a catalyst, such as sulfuric acid, and are conducted under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
化学反应分析
Types of Reactions
[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: This can convert the ketone groups into alcohols.
Substitution: The acetoxy groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Chemistry
In chemistry, [3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its acetoxy groups make it a useful probe for investigating esterases and other enzymes that hydrolyze ester bonds.
Medicine
Potential applications in medicine include the development of prodrugs. The acetoxy groups can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile building block for creating new materials.
作用机制
The mechanism of action of [3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate involves its interaction with specific molecular targets. The acetoxy groups can be hydrolyzed by esterases, leading to the release of acetic acid and the corresponding alcohol. This hydrolysis can trigger various biochemical pathways, depending on the context in which the compound is used.
相似化合物的比较
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
What sets [3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate apart from similar compounds is its specific arrangement of acetoxy and phenylene groups. This unique structure allows it to participate in a wider range of chemical reactions and makes it particularly useful in synthetic chemistry and industrial applications.
属性
CAS 编号 |
92533-47-6 |
|---|---|
分子式 |
C25H28O7 |
分子量 |
440.5 g/mol |
IUPAC 名称 |
[4-[3-acetyloxy-7-(4-acetyloxyphenyl)-5-oxoheptyl]phenyl] acetate |
InChI |
InChI=1S/C25H28O7/c1-17(26)30-23-11-5-20(6-12-23)4-10-22(29)16-25(32-19(3)28)15-9-21-7-13-24(14-8-21)31-18(2)27/h5-8,11-14,25H,4,9-10,15-16H2,1-3H3 |
InChI 键 |
UEABPPIERVPDQK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC=C(C=C1)CCC(CC(=O)CCC2=CC=C(C=C2)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-Hydroxyethyl)-2-[4-(4-methoxybenzoyl)piperazin-1-yl]acetamide](/img/structure/B14360650.png)

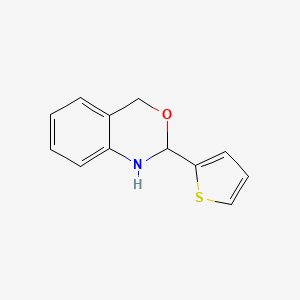
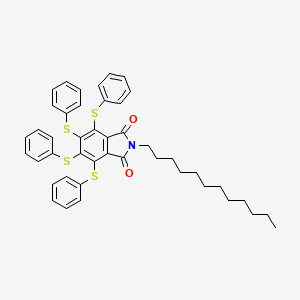
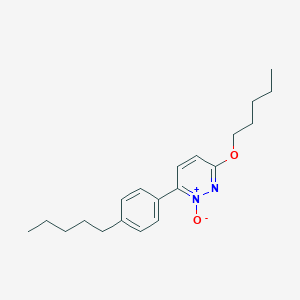
![2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate](/img/structure/B14360699.png)
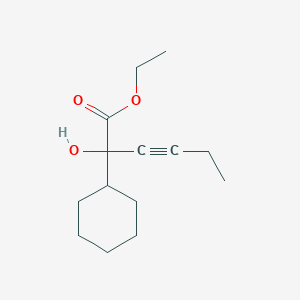
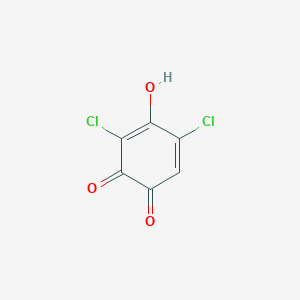
![Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate](/img/structure/B14360716.png)


